REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:14][C:15](=O)[CH2:16][CH3:17])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>>[CH2:16]([C:15]1[N:14]=[C:9]2[C:8](=[C:5]3[C:6]=1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4]3)[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH3:17]
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Name
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N-(4′-fluoro-1,1′-biphenyl-2-yl)propanamide
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C=CC=C1)NC(CC)=O
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after purification
|
Type
|
CUSTOM
|
Details
|
by re-crystallization
|
Type
|
ADDITION
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Details
|
from a mixture of ethyl acetate-hexane, 6-ethyl-8-fluorophenanthridine as a white solid (1.43 g, 31%, m.p. 105-106° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C2C=CC=CC2=C2C=CC(=CC12)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |